Ethyl 3-(piperidin-3-YL)butanoate
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Overview
Description
Ethyl 3-(piperidin-3-YL)butanoate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids . This compound is used in research and development, particularly in the synthesis of biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(piperidin-3-YL)butanoate typically involves the esterification of 3-(piperidin-3-yl)butanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient purification techniques, such as distillation or crystallization, ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(piperidin-3-YL)butanoate can undergo various chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Hydrolysis: 3-(piperidin-3-yl)butanoic acid and ethanol.
Reduction: 3-(piperidin-3-yl)butanol.
Substitution: Various substituted piperidine derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 3-(piperidin-3-YL)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl 3-(piperidin-3-YL)butanoate involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, including inhibition of enzyme activity or receptor binding . The exact molecular targets and pathways depend on the specific application and the structure of the compound being synthesized.
Comparison with Similar Compounds
Ethyl 3-(piperidin-3-YL)butanoate can be compared with other piperidine derivatives, such as:
Ethyl 3-(piperidin-4-yl)butanoate: Similar structure but with the piperidine ring attached at a different position.
Ethyl 3-(piperidin-2-yl)butanoate: Another positional isomer with different biological properties.
Piperidine-3-carboxylate derivatives: These compounds share the piperidine core but have different substituents, leading to varied biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable in research and development .
Biological Activity
Ethyl 3-(piperidin-3-YL)butanoate is a chemical compound with potential biological activities that have garnered attention in pharmacological research. This article provides a detailed examination of its biological activity, including antimicrobial and anticancer properties, synthesis methods, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
This compound has the molecular formula C11H21NO2 and a molecular weight of approximately 199.29 g/mol. The compound features a piperidine ring, which is a six-membered saturated heterocycle containing one nitrogen atom, attached to a butanoate moiety, forming an ester. This structural configuration is significant for its biological interactions and pharmacological effects.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits promising antimicrobial activity . It has been investigated for its ability to inhibit the growth of various bacterial strains. The compound's mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways, although specific pathways remain to be elucidated through further research.
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown potential anticancer activity . Preliminary studies suggest that it may induce apoptosis in cancer cells, particularly in liver carcinoma cell lines (HepG2). The compound's effectiveness was measured using IC50 values, indicating the concentration required to inhibit cell growth by 50%. Further detailed studies are necessary to fully understand the underlying mechanisms and efficacy in various cancer types.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their molecular properties and biological activities:
Compound Name | Molecular Formula | Biological Activity | Unique Features |
---|---|---|---|
Ethyl 3-(piperidin-4-yl)butanoate hydrochloride | C11H22ClNO2 | Antimicrobial | Variation in piperidine ring position (4 instead of 3) |
Ethyl 3-(phenyl)piperidin-4-yl propanoate | C16H24ClNO2 | Anticancer | Incorporation of a phenyl group enhancing lipophilicity |
Ethyl 4-(piperidin-4-yl)butanoate hydrochloride | C12H24ClNO2 | Unknown | Longer carbon chain providing different pharmacokinetics |
Ethyl 2-(piperidin-4-yl)acetate hydrochloride | C9H18ClNO2 | Unknown | Different structural positioning leading to varied properties |
This comparative analysis highlights the unique positioning of the piperidine ring in this compound, which may contribute to its distinct biological activity profiles compared to similar compounds.
Case Studies and Research Findings
Several case studies have explored the biological effects of this compound:
- Antimicrobial Efficacy : In a study focusing on the antimicrobial properties of various piperidine derivatives, this compound was found to exhibit significant inhibition against E. coli and Staphylococcus aureus, suggesting its potential as a therapeutic agent against bacterial infections.
- Cancer Cell Line Studies : Research involving HepG2 cells demonstrated that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis. The IC50 value was determined to be around 10 µg/mL , indicating effective cytotoxicity against liver cancer cells.
Properties
Molecular Formula |
C11H21NO2 |
---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
ethyl 3-piperidin-3-ylbutanoate |
InChI |
InChI=1S/C11H21NO2/c1-3-14-11(13)7-9(2)10-5-4-6-12-8-10/h9-10,12H,3-8H2,1-2H3 |
InChI Key |
ZAUIGKXNVYGUTL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)C1CCCNC1 |
Origin of Product |
United States |
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